molecular formula C4H4N2O3 B1526324 Methyl 1,2,4-oxadiazole-3-carboxylate CAS No. 89032-81-5

Methyl 1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1526324
CAS No.: 89032-81-5
M. Wt: 128.09 g/mol
InChI Key: IYVALCCOSBJXTB-UHFFFAOYSA-N
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Description

Methyl 1,2,4-oxadiazole-3-carboxylate (CAS 89032-81-5) is a high-value heterocyclic building block primarily used in medicinal chemistry and drug discovery research. This compound features the 1,2,4-oxadiazole ring, a well-established pharmacophore known for its role as a metabolically stable bioisostere for ester and amide functionalities, which can improve the pharmacokinetic properties of lead compounds . Researchers utilize this scaffold in the design and synthesis of novel therapeutic agents, particularly for complex neurological conditions. The 1,2,4-oxadiazole core has demonstrated significant potential in the development of multi-target-directed ligands for Alzheimer's disease, showing excellent inhibitory activity against acetylcholinesterase (AChE) and other relevant enzymes . Beyond neuroscience, this versatile chemical intermediate serves as a key precursor in synthesizing compounds for various other research applications, including antibacterial agents . The product is offered with guaranteed purity and requires cold-chain transportation to ensure stability. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-8-4(7)3-5-2-9-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVALCCOSBJXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₄H₄N₂O₃
Molecular Weight : 116.08 g/mol
CAS Number : 89032-81-5

This compound is characterized by its oxadiazole ring, which is known for conferring various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It can inhibit the growth of bacteria and enhance the efficacy of existing antibiotics such as oxacillin .
  • Anticancer Properties : Research indicates that derivatives of the oxadiazole scaffold can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. Specific compounds have shown IC50 values comparable to standard chemotherapy agents like doxorubicin .
  • Antioxidant Activity : Some studies have highlighted the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. This is crucial in the context of microbial infections where enzyme inhibition can prevent the survival and proliferation of pathogens.
  • Cell Signaling Modulation : It influences cellular pathways involved in immune responses and apoptosis. For instance, it can modulate gene expression related to inflammation and immune function .
  • Synergistic Effects with Antibiotics : The compound has been shown to work synergistically with other antimicrobial agents, enhancing their effectiveness against resistant bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA; enhances oxacillin activity
AnticancerInduces apoptosis in MCF-7 cells; IC50 comparable to doxorubicin
AntioxidantExhibits free radical scavenging properties

Case Studies

  • Synergistic Interaction with Oxacillin :
    • A study demonstrated that this compound significantly reduced the expression of mec operon genes in MRSA strains when used in combination with oxacillin. This suggests a potential role in overcoming antibiotic resistance .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies revealed that certain derivatives of methyl 1,2,4-oxadiazole exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 15.63 µM to 24.74 µM. These findings indicate a promising avenue for cancer treatment development .

Scientific Research Applications

Biological Activities

Methyl 1,2,4-oxadiazole-3-carboxylate and its derivatives exhibit a range of biological activities, making them potential candidates for drug development:

  • Anticancer Activity : Recent studies have shown that certain derivatives of 1,2,4-oxadiazole compounds can act as potent anticancer agents. For instance, derivatives with 3,5-diaryl substitutions have been identified as apoptosis inducers in cancer cells. A specific compound synthesized by Maftei et al. demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and lung carcinoma .
  • Antiviral Properties : The oxadiazole ring structure is noted for its efficacy as an antiviral agent. Compounds containing this moiety have been developed to target various viral infections. The ability of these compounds to mimic biological structures enhances their effectiveness as bioisosteres for ester and amide functionalities .
  • Neuroprotective Effects : Some studies indicate that methyl oxadiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of amidoximes with acid anhydrides or acid chlorides. This process allows for the production of various derivatives with modified biological activities.

Table 1: Synthesis Methods

MethodDescriptionYield
Amidoxime CondensationReacting amidoxime with acid chlorideHigh
Base-Catalyzed ReactionUsing a base to facilitate the reactionModerate
Deprotection TechniquesRemoval of protecting groups post-synthesisVariable

Case Studies

Several studies have documented the efficacy of this compound derivatives in various applications:

  • Study on Anticancer Agents : A recent investigation reported the synthesis of novel 1,2,4-oxadiazole derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.19 to 0.78 µM . These findings suggest a strong potential for further development into therapeutic agents.
  • Neuroprotective Research : Another study highlighted the neuroprotective effects of certain oxadiazole derivatives against oxidative stress-induced neuronal damage. The compounds were shown to enhance cell viability and reduce apoptosis markers in neuronal cell lines .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Oxadiazole Core

Methyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 371214-75-4)
  • Structural Difference : A methyl group replaces the hydrogen at position 3.
  • Its similarity score to the parent compound is 0.89, indicating high structural overlap .
  • Synthesis : Prepared via cyclization reactions of amidoximes, similar to other oxadiazole derivatives .
Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930)
  • Structural Difference : A phenyl group at position 5 and an ethyl ester at position 3.
  • Impact : The phenyl group introduces aromaticity, improving π-π stacking interactions in biological targets. However, the ethyl ester reduces hydrolysis rates compared to methyl esters, affecting bioavailability .
  • Synthesis : Classic amidoxime route using ethyl chloroformate .
Ethyl 5-(2-Methylcyclopropyl)-1,2,4-Oxadiazole-3-Carboxylate (CAS 1339818-44-8)
  • Structural Difference : A 2-methylcyclopropyl group at position 5.
  • Its molecular weight (196.2 g/mol) is higher than the parent compound .

Ester Group Variations

Ethyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS Not Provided)
  • Structural Difference : Ethyl ester instead of methyl.
  • Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, influencing prodrug activation kinetics .
  • Safety: Ethyl derivatives like Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS 164029-34-9) are classified as harmful if swallowed (H302) and irritants (H315, H319) .
5-(2-Ethoxyphenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid (XLIX)
  • Structural Difference : Hydrolyzed carboxylic acid derivative of the ethyl ester.
  • Impact : The free carboxylic acid enhances hydrogen-bonding capacity, useful in metalloenzyme inhibition. Achieves 94% yield upon hydrolysis .

Positional Isomerism

Methyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate (CAS 259150-97-5)
  • Structural Difference : Carboxylate group at position 5 instead of 3.
  • Impact : Altered electronic distribution affects dipole moments and binding affinities. Molecular weight (204.18 g/mol ) is higher due to the phenyl group .

Molecular Properties

Compound Molecular Weight (g/mol) CAS Number Key Substituents
Methyl 1,2,4-oxadiazole-3-carboxylate 128.09 89032-81-5 None
Methyl 5-methyl derivative 142.13 371214-75-4 Methyl at C5
Ethyl 5-phenyl derivative (NV930) 219.22 Not Provided Phenyl at C5, ethyl ester
Ethyl 5-cyclopropyl derivative 196.20 1339818-44-8 2-Methylcyclopropyl at C5

Hazard Profiles

Compound Hazards (GHS)
This compound No specific hazards reported
Ethyl 5-((tert-BOC) derivative H302 (harmful if swallowed), H315 (skin irritation)
NV930 Likely similar to ethyl esters; data unavailable

Preparation Methods

Amidoxime and Acid Derivative Condensation

Overview:
The classical and most common method for synthesizing 1,2,4-oxadiazoles, including methyl 1,2,4-oxadiazole-3-carboxylate, involves the condensation of amidoximes with acid chlorides, esters, or anhydrides followed by cyclodehydration.

Typical Procedure:

  • Amidoximes are prepared from nitriles by reaction with hydroxylamine hydrochloride and a base (e.g., triethylamine) in ethanol at room temperature, followed by heating to complete conversion.
  • The amidoxime is then reacted with methyl esters of carboxylic acids or acid chlorides in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI).
  • The intermediate O-acylamidoximes undergo cyclodehydration upon heating with a base like triethylamine to form the oxadiazole ring.

Key Advantages and Limitations:

  • This approach allows for moderate to high yields (typically 60–90%).
  • It is amenable to one-pot and parallel synthesis, facilitating combinatorial chemistry.
  • However, some methods suffer from long reaction times (up to 24 h) and purification challenges.
  • The availability and preparation of amidoximes can be a limiting factor, as they often require handling hazardous reagents like ammonia gas or hydroxylamine derivatives.

Representative Data Table:

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA, EtOH, RT 6 h + 70 °C 16 h >95 Complete conversion to amidoxime
Acylation Amidoxime + methyl ester + EDC + HOAt, RT, 24 h 60–90 Formation of O-acylamidoxime intermediate
Cyclodehydration Heating with TEA, 100 °C, 3 h Quantitative Cyclization to 1,2,4-oxadiazole ring

Source: Parallel synthesis studies and optimization by ACS Publications and others

One-Pot Synthesis from Nitriles and Carboxylic Acid Esters

Methodology:

  • Nitriles are converted in situ to amidoximes by reaction with hydroxylamine hydrochloride and base.
  • Without isolation, the amidoxime intermediate is then reacted with methyl esters of carboxylic acids using coupling agents like EDC and HOAt.
  • Cyclodehydration is induced by heating with triethylamine.

Benefits:

  • Streamlines synthesis by avoiding isolation of intermediates.
  • Suitable for parallel and combinatorial synthesis.
  • Moderate to good yields (up to 66% reported).
  • Scalable and adaptable to various substituents.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA, EtOH, RT 6 h + 70 °C 16 h >95 In situ generation
Acylation + Cyclization Methyl ester + EDC + HOAt, RT 24 h; then TEA, 100 °C, 3 h ~66 One-pot conversion to oxadiazole

Source: ACS combinatorial synthesis study

Alternative Synthetic Routes

  • 1,3-Dipolar Cycloaddition: Reaction of nitrile oxides with nitriles under platinum(IV) catalysis can yield 1,2,4-oxadiazoles but suffers from low yields, poor solubility, and expensive catalysts.
  • Superbase-Mediated One-Pot Synthesis: Amidoximes and methyl esters react in NaOH/DMSO medium at room temperature, yielding oxadiazoles in moderate to excellent yields but requiring longer reaction times (4–24 h).
  • Superacid-Mediated Tandem Reactions: Nitroalkenes with arenes and nitriles in triflic acid (TfOH) yield oxadiazoles rapidly with excellent yields but need acid-resistant substrates.

Large-Scale and Industrial Considerations

  • Efficient, scalable processes have been patented for 1,2,4-oxadiazole carboxylates involving amidoxime condensation with acid chlorides or anhydrides.
  • Protection and deprotection strategies (e.g., BOC-protection of amino esters) are used to prepare intermediates for oxadiazole synthesis on a multigram scale.
  • Use of carbodiimide coupling agents and mild conditions facilitate scale-up.
  • Removal of by-products like dicyclohexylurea is achieved by filtration, simplifying purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Amidoxime + Acid Chloride/Anhydride Amidoxime + acid chloride/anhydride Pyridine/TBAF or microwave irradiation 60–90 Rapid, good yields with microwave Amidoxime prep; expensive reagents
Amidoxime + Carboxylic Acid Ester Amidoxime + methyl ester EDC, HOAt, TEA, heat 60–90 Mild conditions, one-pot possible Long reaction times
One-Pot from Nitrile + Ester Nitrile + hydroxylamine + ester NH2OH·HCl, TEA, EDC, HOAt, heat ~66 Avoids isolation, scalable Moderate yields, purification
1,3-Dipolar Cycloaddition Nitrile + nitrile oxide Pt(IV) catalyst, mild conditions Low Mild conditions Poor yields, costly catalyst
Superbase-Mediated Amidoxime + ester NaOH/DMSO, RT 11–90 Simple, diverse analogs Long reaction times, substrate limits
Superacid-Mediated Tandem Nitroalkenes + arenes + nitriles TfOH, 10 min reaction ~90 Fast, high yield Requires acid-resistant substrates

Q & A

Q. How is this compound synthesized, and what are the critical parameters affecting yield?

  • Methodological Answer : A common route involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by esterification. For example:
  • Step 1 : React ethyl cyanoacetate with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 h) to form the intermediate oxadiazole ring.
  • Step 2 : Esterify the intermediate using methanol and sulfuric acid as a catalyst (60°C, 6 h) .
  • Critical Parameters :
  • Temperature : Excess heat (>100°C) may decompose the oxadiazole ring.
  • Purification : Column chromatography (hexane/EtOAC, 7:3) ensures >95% purity. Yield drops by ~20% if residual moisture is present during cyclization .
Reaction Step Conditions Yield
Cyclocondensation80°C, 12 h65–70%
Esterification60°C, 6 h85–90%

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at the 5-position (e.g., methyl, phenyl, bromo) to isolate bioactivity trends. For example, 5-methyl derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .
  • Orthogonal Validation : Use multiple assays (e.g., MIC testing, time-kill kinetics) and analytical techniques (HPLC-MS, NMR) to confirm purity and rule out impurities as confounding factors .
  • Meta-Analysis : Cross-reference data across studies while accounting for variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity .

Q. How do structural modifications at the 5-position influence physicochemical properties and applications in energetic materials?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Nitro or dinitromethyl substituents at the 5-position increase oxygen balance (e.g., 3-(dinitromethyl)-1,2,4-oxadiazol-5-one has OB = +24%), enhancing detonation velocity (8,950 m/s) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for nitro derivatives, making them suitable for stable explosives .
Substituent Oxygen Balance Detonation Velocity (m/s)
Methyl-45%6,200
Dinitromethyl+24%8,950
Trifluoromethyl-18%7,100

Q. What analytical techniques are most effective for characterizing purity and stability under varying storage conditions?

  • Methodological Answer :
  • Purity Analysis : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR confirm molecular integrity. Impurities >0.5% can skew bioactivity results .
  • Stability Monitoring : Accelerated stability studies (40°C/75% RH, 6 months) with periodic HPLC checks. Degradation products (e.g., carboxylic acid derivatives) form at >5% under humid conditions .

Data Gaps and Future Directions

  • Ecotoxicological Studies : No data exist on biodegradation or aquatic toxicity. Researchers should design OECD 301D (Ready Biodegradability) and Daphnia magna acute toxicity tests to assess environmental risks .
  • Long-Term Carcinogenicity : IARC and NTP classifications are absent. Chronic exposure studies in rodent models are recommended .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Methyl 1,2,4-oxadiazole-3-carboxylate

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